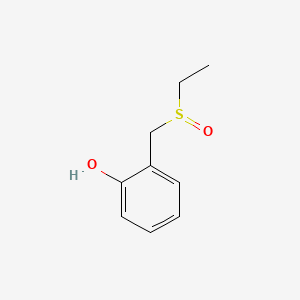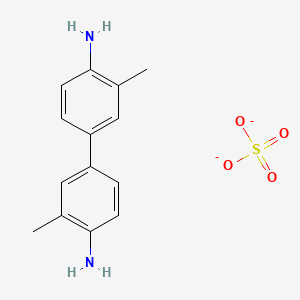
O-Tolidine sulfate
Vue d'ensemble
Description
O-Tolidine sulfate, also known as 3,3’-dimethylbenzidine sulfate, is an organic compound with the chemical formula C14H16N2·H2SO4. It is a derivative of toluidine and is primarily used as a reagent in various chemical reactions and industrial applications. This compound is known for its role in the production of dyes and pigments, as well as its use in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Tolidine sulfate is synthesized through the nitration of toluene, which produces a mixture of nitrotoluenes. This mixture is then separated by distillation to isolate 2-nitrotoluene. The 2-nitrotoluene is subsequently hydrogenated to yield o-toluidine. The final step involves the sulfonation of o-toluidine to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The sulfonation step is typically carried out using concentrated sulfuric acid under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: O-Tolidine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form o-tolidine quinone.
Reduction: It can be reduced to form o-tolidine.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration involves the use of nitric acid.
Major Products:
Oxidation: O-Tolidine quinone.
Reduction: O-Tolidine.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
O-Tolidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of dyes and pigments. It is also employed in analytical chemistry for the detection of various ions and compounds.
Biology: this compound is used in biochemical assays to detect the presence of specific enzymes and metabolites.
Medicine: It is used in diagnostic tests for the detection of blood in urine and feces.
Mécanisme D'action
The mechanism of action of o-tolidine sulfate involves its ability to undergo redox reactions. In biochemical assays, it acts as a chromogenic substrate that changes color in the presence of specific enzymes or metabolites. This color change is used to quantify the concentration of the target analyte. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the assay.
Comparaison Avec Des Composés Similaires
O-Toluidine: A precursor to o-tolidine sulfate, used in the synthesis of dyes and pigments.
Benzidine: Another aromatic amine used in the production of dyes and pigments, but with higher toxicity.
Aniline: A simpler aromatic amine used in the production of various chemicals and dyes.
Uniqueness: this compound is unique due to its specific structural features, which allow it to undergo a wide range of chemical reactions. Its ability to act as a chromogenic substrate in biochemical assays makes it particularly valuable in analytical and diagnostic applications. Compared to benzidine, this compound has a lower toxicity profile, making it a safer alternative for use in various industrial and research applications .
Propriétés
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFWUANWIXMLRI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201179 | |
| Record name | O-Tolidine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-20-4 | |
| Record name | O-Tolidine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Tolidine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-TOLIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8957B7Q6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




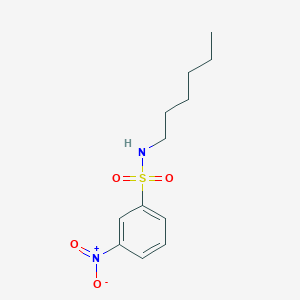
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate](/img/structure/B3343405.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B3343410.png)
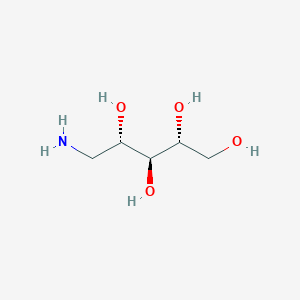

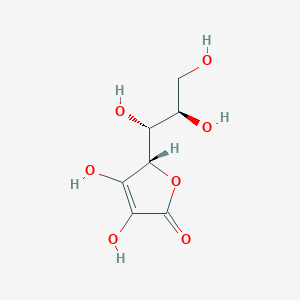



![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3343460.png)
